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Welcome to the technical support center for challenges with sectioning hard tissues embedded

in Paraplast Plus. This resource is designed for researchers, scientists, and drug development

professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to

address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)
Q1: What is Paraplast Plus and why is it recommended for hard tissues?

Paraplast Plus is a tissue embedding medium composed of a refined mixture of highly purified

paraffin and plastic polymers, with the addition of a small percentage of Dimethyl Sulfoxide

(DMSO).[1] This composition is particularly advantageous for hard tissues, such as bone and

teeth, for several reasons:

Enhanced Infiltration: The presence of DMSO facilitates faster and more efficient penetration

of the embedding medium into dense and difficult-to-process tissues.[1]

Improved Sectioning: Paraplast Plus can help to give brittle or hard tissues an innate

elasticity, which aids in producing wrinkle-free sections.[2]

Thinner Sections: It allows for the cutting of thin sections, with excellent ribbon continuity.[1]

Q2: What are the most critical steps to ensure successful sectioning of hard tissues?
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The successful sectioning of hard tissues is a multi-step process where each stage is critical.

The most crucial steps include:

Adequate Fixation: Thorough fixation is essential to preserve tissue morphology and prevent

damage during subsequent processing steps.

Complete Decalcification: The complete removal of calcium salts is paramount for obtaining

smooth, thin sections without damaging the microtome blade or the tissue.[3]

Proper Tissue Processing: This includes thorough dehydration, clearing, and complete

infiltration of the tissue with the embedding medium.

Correct Embedding and Orientation: Proper orientation of the tissue in the block is vital for

sectioning in the desired plane.

Optimal Microtomy Technique: This includes using a sharp blade, correct microtome settings,

and a steady, consistent cutting motion.

Q3: How do I determine the endpoint of decalcification?

Determining the endpoint of decalcification is crucial to avoid the detrimental effects of both

under- and over-decalcification. Common methods include:

Physical Testing: This involves gently bending the specimen or probing it with a needle or

scalpel to check for rigidity. However, this method can introduce physical artifacts.

Chemical Testing: This method involves testing the decalcifying fluid for the presence of

calcium ions. A common chemical test is the ammonium oxalate test.

Radiography (X-ray): This is the most accurate method for determining the endpoint of

decalcification, as it directly visualizes any remaining mineral deposits.[3]

Troubleshooting Guides
This section provides solutions to common problems encountered when sectioning hard

tissues embedded in Paraplast Plus.
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Problem 1: Wrinkled or Compressed Sections
Question: My sections are wrinkled or compressed as they come off the microtome blade.

What can I do to fix this?

Answer: Wrinkling and compression are common artifacts that can arise from several factors.

Here is a step-by-step guide to troubleshoot this issue:

Check the Microtome Blade: A dull or damaged blade is a frequent cause of compression.[4]

Solution: Move the blade to a new, unused area or replace it with a fresh one.

Assess the Clearance Angle: An incorrect clearance angle can lead to compression or

chatter.

Solution: Adjust the clearance angle of the blade holder. A common starting point is

between 3-8 degrees, but this may need optimization based on your specific microtome

and blade.

Evaluate the Paraffin Block Temperature: A block that is too warm can be too soft, leading to

compression. Conversely, a block that is too cold might be brittle.

Solution: Ensure the block is adequately cooled on a cold plate or ice tray before

sectioning. If the block is too cold and brittle, allowing it to warm slightly to room

temperature might help. Breathing gently on the block face can sometimes provide

enough warmth to facilitate smoother cutting.[4]

Cutting Speed: Cutting too quickly can introduce compression artifacts.

Solution: Employ a slow, steady, and consistent cutting speed.

Water Bath Temperature: The temperature of the water bath for floating the sections is

crucial for removing wrinkles.

Solution: Ensure the water bath temperature is approximately 5-10°C below the melting

point of Paraplast Plus (melting point is 56-57°C). A temperature of around 45°C is a

good starting point. If wrinkles persist, you can try adding a few drops of a commercial

flattening agent or a mild detergent to the water bath to reduce surface tension.[5]
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Problem 2: Tearing or Shredding of Sections
Question: My hard tissue sections are tearing or shredding during microtomy. What is causing

this and how can I prevent it?

Answer: Tearing and shredding of sections are often indicative of issues with decalcification,

tissue processing, or the microtomy process itself.

Incomplete Decalcification: The presence of residual calcium is a primary cause of tearing

and can also damage the microtome blade.[6]

Solution: Ensure decalcification is complete by using one of the endpoint determination

methods mentioned in the FAQs. If a block is found to be incompletely decalcified after

embedding, you can perform surface decalcification by placing the block face down on a

pad soaked with a decalcifying agent for 15-60 minutes.

Improper Tissue Processing: Inadequate dehydration or clearing can result in a soft, mushy

block that is difficult to section. Over-processing can make the tissue hard and brittle.

Solution: Review and optimize your tissue processing schedule. Ensure sufficient time in

each dehydration and clearing step. For dense tissues, longer processing times may be

necessary.

Dull or Nicked Microtome Blade: A damaged blade will tear through the tissue instead of

cutting it cleanly.

Solution: As with wrinkling, replace the blade or move to an unused section of the blade.

Hard or Brittle Tissue: Even after decalcification, some hard tissues can remain brittle.

Solution: Before sectioning, you can try soaking the block face in a softening agent, such

as water or a fabric softener solution, for a few minutes.[7]

Problem 3: Chatter or Thick-and-Thin Sections
Question: I am observing alternating thick and thin lines (chatter) in my sections. How can I

resolve this?
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Answer: Chatter is a common artifact that appears as parallel lines or variations in thickness

across the section. It is often caused by vibration during cutting.

Check for Loose Components: Any loose parts in the microtome can cause vibrations.

Solution: Ensure that the block is securely clamped in the chuck and that the blade is

tightly fastened in its holder. Also, check that the blade holder and the specimen arm are

firmly locked.

Excessive Block Hardness: A very hard block can induce vibrations during sectioning.

Solution: As mentioned for tearing, soaking the block face in a softening solution can help.

Also, ensure the block is not overly chilled, as this can increase brittleness.

Incorrect Clearance Angle: A clearance angle that is too large can cause the block to vibrate

as it passes the blade.

Solution: Decrease the clearance angle in small increments until the chatter is eliminated.

Cutting Speed: A cutting speed that is too fast can exacerbate vibrations.

Solution: Use a slower and more consistent cutting stroke.[8]

Problem 4: Sections Not Adhering to the Slide
Question: My sections are detaching from the glass slides during staining. How can I improve

adhesion?

Answer: Poor adhesion of sections to slides is a frustrating problem that can lead to the loss of

valuable samples.

Slide Cleanliness: Dirty or greasy slides will prevent proper adhesion.

Solution: Use pre-cleaned, charged slides. If using your own, ensure they are thoroughly

cleaned with alcohol.

Use of Adhesive-Coated Slides: For hard tissues, especially those that undergo harsh

staining procedures or antigen retrieval, standard slides may not provide sufficient adhesion.
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Solution: Use positively charged slides or slides coated with an adhesive such as poly-L-

lysine or an organosilane-based adhesive.[9][10]

Incomplete Drying: Sections must be completely dry before staining to ensure proper

adhesion.

Solution: After picking up the section from the water bath, allow the slide to drain vertically

for a few minutes before placing it on a slide warmer or in an oven. Drying overnight at

37°C is a common practice. For stronger adhesion, you can bake the slides at 60°C for at

least 30 minutes, but be aware that excessive heat can damage some antigens.[11]

Water Under the Section: Trapped water between the section and the slide can prevent

proper adhesion.

Solution: When picking up the section from the water bath, try to drain as much water as

possible from underneath the section.

Data Presentation
Table 1: Comparison of Common Decalcifying Agents
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Decalcifyin
g Agent

Type
Speed of
Decalcificat
ion

Tissue
Morphology
Preservatio
n

Staining
Quality

Recommen
ded Use

Nitric Acid (5-

10%)
Strong Acid

Very Fast (1-

3 days)

Can cause

tissue

swelling and

damage to

cellular detail

if not carefully

monitored.

[12]

Can impair

nuclear

staining if

decalcificatio

n is

prolonged.

[13]

Urgent

specimens

where speed

is critical.

Formic Acid

(5-20%)
Weak Acid

Moderate (2-

7 days)

Good

preservation

of tissue

structure and

cellular detail.

[14]

Generally

good, with

less impact

on staining

compared to

strong acids.

[14]

Routine

decalcificatio

n for

histology and

some

immunohistoc

hemistry.

EDTA (10-

14%, pH 7.2-

7.4)

Chelating

Agent

Very Slow

(weeks to

months)

Excellent

preservation

of tissue and

cellular

morphology.

[12][13]

Excellent,

ideal for

preserving

antigenicity

for

immunohistoc

hemistry and

nucleic acids

for molecular

studies.[13]

Research

applications

requiring

optimal

morphologica

l and

molecular

preservation.

Formic Acid-

Based

Commercial

Solutions

(e.g., Cal-Ex

II)

Weak Acid

Mixture

Fast to

Moderate

Good

preservation

of

morphology.

Good for

routine

staining.

Routine

decalcificatio

n with a

balance of

speed and

quality.
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Note: Decalcification times are estimates and will vary depending on the size, density, and type

of the hard tissue.

Table 2: Recommended Tissue Processing Schedule for
Hard Tissues in Paraplast Plus
This schedule is a general guideline and may require optimization based on the specific tissue

type, size, and laboratory conditions. Assumes a tissue thickness of 3-5 mm.

Step Reagent Time Notes

Dehydration 70% Ethanol 1-2 hours

80% Ethanol 1-2 hours

95% Ethanol (2

changes)
1-2 hours each

100% Ethanol (3

changes)
1-2 hours each

Ensure the final

ethanol is anhydrous

to prevent carryover of

water.

Clearing
Xylene or Xylene

Substitute (3 changes)
1-2 hours each

Inadequate clearing

will result in poor

infiltration.

Infiltration
Paraplast Plus (3

changes)
1-3 hours each

Perform under

vacuum to enhance

infiltration into dense

tissue.[15] The DMSO

in Paraplast Plus may

reduce the required

infiltration time

compared to standard

paraffin.

Experimental Protocols
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Protocol 1: Decalcification of Bone using EDTA
This protocol is recommended for applications where optimal preservation of morphology and

antigenicity is required.

Fixation: Fix the bone specimen in 10% neutral buffered formalin for 24-48 hours. The

volume of fixative should be at least 10-20 times the volume of the tissue.

Rinsing: After fixation, rinse the specimen thoroughly in running tap water for at least 1 hour

to remove excess fixative.

Decalcification Solution: Prepare a 14% EDTA solution, adjusted to a pH of 7.2-7.4 with

sodium hydroxide.

Decalcification: Immerse the specimen in the EDTA solution. The volume of the decalcifying

solution should be at least 20 times the volume of the tissue.

Agitation and Solution Changes: Place the container on a gentle agitator or rocker at room

temperature. Change the EDTA solution every 3-4 days.

Endpoint Determination: Monitor the decalcification process weekly using radiography (X-

ray) until all mineral is removed.

Post-Decalcification Rinsing: Once decalcification is complete, rinse the specimen

extensively in running tap water for 4-24 hours to remove all traces of EDTA before

proceeding to tissue processing.

Mandatory Visualization
Diagram 1: General Workflow for Hard Tissue Sectioning
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Caption: Overview of the histological workflow for preparing hard tissue sections.
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Diagram 2: Troubleshooting Decision Tree for
Sectioning Artifacts

Sectioning Artifact Observed

Wrinkles / Compression Tears / Shredding Chatter / Thick & Thin

DullBlade

Dull Blade?

IncompleteDecal

Incomplete Decalcification?

LooseParts

Loose Components?

Action: Replace/Move Blade

Yes

Incorrect Angle?

No

Action: Adjust Clearance Angle

Yes

Block Too Warm?

No

Action: Cool Block on Ice

Yes

Action: Use Slower Cutting Speed

No

Action: Surface Decalcify Block

Yes

Improper Processing?

No

Action: Review/Optimize Processing

Yes

Dull Blade?

No

Action: Replace/Move Blade

Yes

Action: Tighten Block & Blade

Yes

Angle Too Large?

No

Action: Decrease Clearance Angle

Yes

Action: Use Slower Cutting Speed

No
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Caption: A decision tree to guide troubleshooting of common microtomy artifacts.

Diagram 3: Principles of Decalcification
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Acidic Decalcification

Chelating Decalcification

Bone (Ca²⁺)

Soluble Calcium Salt

Acid (e.g., H⁺)

Fast, but can damage tissue morphology

Bone (Ca²⁺)

Calcium-EDTA Complex (Soluble)

Chelating Agent (e.g., EDTA)

Slow, with excellent morphology preservation
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Caption: Comparison of the mechanisms of acidic and chelating decalcification agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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